7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound “7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is related to pyridazinones and is an inhibitor of PARP7 . It is useful in the treatment of cancer .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. It is known that this compound is a part of a class of compounds that inhibit PARP7 .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Condensed Sulfur-Containing Pyridine Systems : A study by Dotsenko et al. (2012) discusses the synthesis of pyrido-thieno-diazepino-purine derivatives through alkylation reactions. These compounds are obtained in good yields and represent a class of complex heterocyclic systems that may have various scientific and pharmaceutical applications. The research showcases the potential for creating complex molecules with potential biological activity, which could be relevant to the synthesis or study of the compound (Dotsenko, Sventukh, & Krivokolysko, 2012).
Regioselective Synthesis of Pyrimidine Derivatives : Another example is the work by Majumdar and Das (1998), focusing on the synthesis of pyrimidine derivatives through regioselective thermal rearrangements. This study highlights methods for creating specific molecular structures, which could be relevant to researchers looking to synthesize or modify compounds similar to "7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" (Majumdar & Das, 1998).
Mechanism of Action
Future Directions
The compound is part of ongoing research by Ribon Therapeutics Inc., and it is being investigated for its potential use in cancer treatment . The future directions of this research could involve further exploration of the compound’s mechanism of action, its efficacy in cancer treatment, and its safety profile.
Properties
IUPAC Name |
7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O4/c1-23-17-16(18(28)24(2)20(23)29)26(19(22-17)25-9-5-6-10-25)11-13(27)12-30-15-8-4-3-7-14(15)21/h3-4,7-8,13,27H,5-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJCEPABYDOSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC=CC=C4Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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